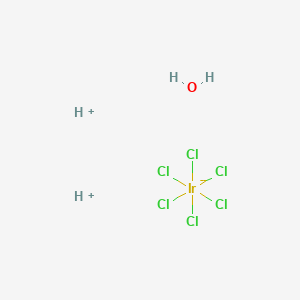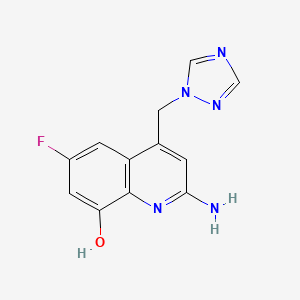
Dihydrogen hexachloroiridate(IV) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrogen hexachloroiridate(IV) hydrate can be synthesized by reacting iridium metal or iridium oxide with hydrochloric acid and chlorine gas. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
Ir+6HCl+3Cl2→H2[IrCl6]+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The compound is often produced in powder or crystalline form .
Chemical Reactions Analysis
Types of Reactions
Dihydrogen hexachloroiridate(IV) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium compounds.
Reduction: It can be reduced to lower oxidation state iridium compounds.
Substitution: Ligand substitution reactions can occur, where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as ammonia, phosphines, or other halides.
Major Products Formed
Oxidation: Higher oxidation state iridium compounds.
Reduction: Lower oxidation state iridium compounds.
Substitution: Various iridium complexes with different ligands.
Scientific Research Applications
Dihydrogen hexachloroiridate(IV) hydrate has several scientific research applications:
Catalysis: It is used as a precursor for catalysts in hydrogenation reactions and Fischer-Tropsch synthesis.
Electrochemistry: The compound is utilized in the fabrication of dimensionally stable electrodes for oxygen evolution reactions.
Material Science: It aids in the formation of iridium-substituted Dawson- and Keggin-type polyoxometallates.
Polyaniline Synthesis: Catalyzes the electrochemical synthesis of polyaniline on non-noble metal electrodes.
Mechanism of Action
The mechanism by which dihydrogen hexachloroiridate(IV) hydrate exerts its effects involves its ability to act as a catalyst or precursor in various chemical reactions. The compound’s iridium center can undergo oxidation-reduction cycles, facilitating electron transfer processes. In electrochemical applications, it promotes the formation of conductive polymers and enhances the efficiency of oxygen evolution reactions .
Comparison with Similar Compounds
Similar Compounds
- Sodium hexachloroiridate(III) hydrate
- Potassium hexachloroiridate(IV)
- Iridium(III) chloride hydrate
- Ruthenium(III) chloride hydrate
Uniqueness
Dihydrogen hexachloroiridate(IV) hydrate is unique due to its specific oxidation state and hydration level, which confer distinct properties and reactivity. Its ability to act as a precursor for various catalytic and electrochemical applications sets it apart from other similar compounds .
Properties
Molecular Formula |
Cl6H4IrO |
|---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
hexachloroiridium(2-);hydron;hydrate |
InChI |
InChI=1S/6ClH.Ir.H2O/h6*1H;;1H2/q;;;;;;+4;/p-4 |
InChI Key |
YDVQBPXDKJKDME-UHFFFAOYSA-J |
Canonical SMILES |
[H+].[H+].O.Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(3aR,4R,6aS)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B13114186.png)


![(R)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B13114197.png)







![7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid](/img/structure/B13114241.png)

